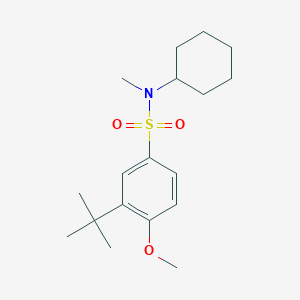![molecular formula C18H19N3O2S2 B2697080 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034529-71-8](/img/structure/B2697080.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound, notable for its unique structure, which features thieno[3,2-d]pyrimidin and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a multi-step synthetic pathway is employed. The initial step involves the construction of the thieno[3,2-d]pyrimidin core. This is typically achieved via a cyclization reaction between a thieno derivative and a suitable nitrogen source under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the oxo and ethyl groups.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to increase yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and green chemistry principles are often applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Typically with agents like hydrogen peroxide or peracids.
Reduction: : Commonly achieved using metal hydrides or catalytic hydrogenation.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the position and type of substituents involved.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in aqueous solution.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenated solvents and strong bases or acids.
Major Products Formed
The major products of these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the thiophene or thieno[3,2-d]pyrimidin moieties.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide serves as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for diverse chemical modifications, making it a versatile building block.
Biology
The compound exhibits significant biological activity, potentially acting as an inhibitor for various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicinal research, the compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Ongoing studies aim to elucidate its efficacy and safety profiles.
Industry
Beyond laboratory research, this compound finds applications in the manufacturing of advanced materials, particularly in electronics and photonics, due to its electron-rich thiophene and thieno[3,2-d]pyrimidin components.
Mechanism of Action
The compound's mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit a particular kinase enzyme by occupying its active site, preventing the phosphorylation of substrates. This interaction can disrupt key signaling pathways within cells, leading to therapeutic effects such as the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-3-yl)cyclopentanecarboxamide
N-(2-(4-oxothieno[3,2-c]pyrimidin-3(4H)-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclohexanecarboxamide
Uniqueness
What sets N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide apart is its particular combination of structural elements, which confer unique electronic and steric properties. This uniqueness enhances its interaction with certain biological targets and its functionality in material science applications, distinguishing it from its analogs.
Conclusion
This compound is a fascinating compound with a wide array of applications in scientific research and industry. Its synthesis, reactivity, and unique structure make it a valuable subject of study, promising advancements in various fields such as chemistry, biology, medicine, and material sciences.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-16-15-13(5-11-25-15)20-12-21(16)9-8-19-17(23)18(6-1-2-7-18)14-4-3-10-24-14/h3-5,10-12H,1-2,6-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBHTSSQBARES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2696998.png)
![3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2696999.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2697000.png)


![5-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2697004.png)




![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2697020.png)
